Enantioselective Substrate Recognition by Acyl-CoA Dehydrogenases: A Critical Differentiator from Unbranched Analogs
In contrast to unbranched palmitoyl-CoA, methyl-branched acyl-CoAs like 2-methylpentadecanoyl-CoA exhibit strict enantioselectivity in enzymatic reactions. Purified human long-chain acyl-CoA dehydrogenase (LCAD) shows a specific activity of 340 mU/mg with the S-enantiomer of 2-methylpentadecanoyl-CoA, while activity with the R-enantiomer is undetectable [1]. This demonstrates that the presence and stereochemistry of a methyl branch are critical for substrate recognition and turnover by key beta-oxidation enzymes, a feature absent in straight-chain fatty acyl-CoAs.
| Evidence Dimension | Specific enzyme activity (LCAD) with acyl-CoA substrates |
|---|---|
| Target Compound Data | 340 mU/mg (S-2-methylpentadecanoyl-CoA) |
| Comparator Or Baseline | Undetectable activity (R-2-methylpentadecanoyl-CoA); 390 mU/mg (palmitoyl-CoA) |
| Quantified Difference | Absolute selectivity for S-enantiomer vs. R-enantiomer |
| Conditions | Purified human LCAD protein, ETF reduction assay |
Why This Matters
This data confirms that a methyl branch, even at a different position, fundamentally alters enzyme recognition, making unbranched analogs unsuitable for studying the metabolism of branched-chain fatty acids.
- [1] Battaile, K. P., McBurney, M., Van Veldhoven, P. P., & Vockley, J. (1998). Human long chain, very long chain and medium chain acyl-CoA dehydrogenases are specific for the S-enantiomer of 2-methylpentadecanoyl-CoA. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1390(3), 333-338. View Source
